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Introduction

Tedalinab (also known as GRC-10693) is a selective agonist for the cannabinoid receptor type
2 (CB2). The CB2 receptor is a promising therapeutic target for the management of pain,
particularly neuropathic and inflammatory pain, as it is primarily expressed in immune cells and
its activation is thought to be devoid of the psychotropic side effects associated with
cannabinoid receptor type 1 (CB1) activation.[1][2][3] Preclinical evaluation of the analgesic
properties of Tedalinab in mouse models is a critical step in its development. This document
provides detailed protocols for common behavioral tests used to assess analgesia in mice and
presents representative data from studies on other selective CB2 agonists to illustrate the
expected outcomes. While specific preclinical data on Tedalinab in these models is not publicly
available, the provided information serves as a comprehensive guide for designing and
interpreting such studies.

Signaling Pathway of Tedalinab and CB2 Receptor
Agonists in Analgesia

Tedalinab, as a selective CB2 receptor agonist, is expected to exert its analgesic effects
through the canonical CB2 receptor signaling pathway. This pathway is initiated by the binding
of the agonist to the CB2 receptor, a G-protein coupled receptor (GPCR). This binding event
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triggers a cascade of intracellular signaling events that ultimately modulate neuronal activity
and inflammatory responses, contributing to pain relief.

The key steps in the signaling pathway are:

G-Protein Coupling: Upon agonist binding, the CB2 receptor couples to inhibitory G-proteins
(Gilo).

« Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (cCAMP) levels.

e Modulation of lon Channels: Changes in cAMP levels can influence the activity of various ion
channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

» Activation of MAPK/ERK Pathway: CB2 receptor activation can also lead to the
phosphorylation and activation of the mitogen-activated protein kinase (MAPK) and
extracellular signal-regulated kinase (ERK) pathways. This can influence gene expression
and cellular responses involved in inflammation and pain processing.[4]

o Anti-inflammatory Effects: Activation of CB2 receptors on immune cells, such as microglia
and macrophages, can suppress the release of pro-inflammatory cytokines and promote a
shift towards an anti-inflammatory phenotype, thereby reducing neuroinflammation
associated with chronic pain states.[1]

digraph "Tedalinab Signaling Pathway" { graph [fonthame = "Arial", fontsize = 12, labelloc="t",
label="Tedalinab (CB2 Agonist) Signaling Pathway for Analgesia", splines=ortho,
rankdir="LR"]; node [shape=Dbox, style="rounded.,filled", fontname = "Arial", fontsize = 10,
fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fonthame = "Arial", fontsize = 9,
color="#5F6368"];

Tedalinab [label="Tedalinab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB2R [label="CB2
Receptor”, fillcolor="#FBBCO05", fontcolor="#202124"]; G_protein [label="Gi/o Protein",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase"];
CAMP [label="1 cAMP"]; MAPK_ERK [label="MAPK/ERK Pathway"]; Analgesia
[label="Analgesia", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Anti_inflammation [label="Anti-inflammatory Effects", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"];
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Tedalinab -> CB2R [label="Binds t0"]; CB2R -> G_protein [label="Activates"]; G_protein -> AC
[label="Inhibits"]; AC -> cAMP; G_protein -> MAPK_ERK [label="Activates"]; CAMP ->
Analgesia; MAPK_ERK -> Analgesia; MAPK_ERK -> Anti_inflammation; }

Figure 1: Tedalinab's proposed signaling cascade for analgesia.

Behavioral Tests for Assessing Analgesia

The following are standard, well-validated behavioral assays in mice to assess different pain
modalities.

Hot Plate Test (Thermal Nociception)

The hot plate test is a widely used method to evaluate the analgesic effects of drugs against
thermally induced pain.

Experimental Protocol:

o Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can
be heated to a constant temperature, enclosed by a transparent cylinder to keep the mouse
on the plate.

» Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the
experiment.

» Baseline Latency: Place each mouse individually on the hot plate, which is maintained at a
constant temperature (typically 52-55°C). Start a timer immediately.

» Endpoint: Record the latency (in seconds) for the mouse to exhibit a nocifensive response,
such as licking a hind paw, flicking a hind paw, or jumping.

o Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be
established. If the mouse does not respond within this time, it should be removed from the
hot plate, and the cut-off time is recorded as its latency.

« Drug Administration: Administer Tedalinab or a vehicle control at the desired dose and route
of administration.
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o Post-treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90
minutes), place the mouse back on the hot plate and measure the response latency as
described above.

o Data Analysis: The analgesic effect is typically expressed as the percent maximum possible

effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency)

/ (Cut-off time - Baseline latency)] x 100
Data Presentation (Representative Data for a Non-Selective CB Agonist):

The following table presents representative data for the non-selective cannabinoid agonist
CP55,940, as specific data for Tedalinab was not available.

Mean Latency
Treatment Group Dose (mg/kg) ( ds) + SEM % MPE
seconds) *

Vehicle - 125+1.2 0
CP55,940 0.5 25.8+3.5 41.0
CP55,940 1.0 38.2+4.1 79.1
CP55,940 2.0 45.0 (Cut-off) 100.0

Data adapted from a study by Smith et al. (2010). Note: This data is for illustrative purposes
and does not represent Tedalinab.

digraph "Hot_Plate Test Workflow" { graph [fonthame = "Arial", fontsize = 12, labelloc="t",
label="Hot Plate Test Experimental Workflow", splines=ortho]; node [shape=box,
style="rounded,filled", fontname = "Arial", fontsize = 10, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [fontname = "Arial", fontsize = 9, color="#5F6368"];

Start [label="Start"]; Acclimation [label="Acclimate Mouse to Testing Room"]; Baseline
[label="Measure Baseline Paw Lick/Jump Latency on Hot Plate"]; Drug_Admin
[label="Administer Tedalinab or Vehicle"]; Wait [label="Wait for Predetermined Time"];
Post_Treatment [label="Measure Post-Treatment Paw Lick/Jump Latency"]; Data_Analysis
[label="Calculate % Maximum Possible Effect (%MPE)"]; End [label="End"];
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Start -> Acclimation; Acclimation -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Wait;
Wait -> Post_Treatment; Post_Treatment -> Data_Analysis; Data_Analysis -> End; }

Figure 2: Workflow for the Hot Plate Test.

Tail Flick Test (Spinal Nociception)

The tail flick test measures the latency of a mouse to move its tail away from a noxious heat
stimulus, primarily assessing spinal reflexes.

Experimental Protocol:

o Apparatus: A tail flick apparatus that focuses a beam of high-intensity light onto the ventral
surface of the mouse's tail.

¢ Restraint: Gently restrain the mouse, allowing its tail to be positioned in the apparatus.

o Baseline Latency: Activate the light source and start a timer. The timer automatically stops
when the mouse flicks its tail out of the beam. Record this baseline latency.

o Cut-off Time: A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
o Drug Administration: Administer Tedalinab or vehicle.

» Post-treatment Latency: Measure the tail flick latency at various time points after drug
administration.

» Data Analysis: Calculate %MPE as described for the hot plate test.
Data Presentation (Representative Data for a Non-Selective CB Agonist):

The following table presents representative data for the non-selective cannabinoid agonist
CP55,940, as specific data for Tedalinab was not available.
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Mean Latency
Treatment Group Dose (mglkg) % MPE
(seconds) £ SEM

Vehicle - 2803 0
CP55,940 0.25 5.2+0.6 33.3
CP55,940 0.5 7.9+0.8 70.8
CP55,940 1.0 10.0 (Cut-off) 100.0

Data adapted from a study by Smith et al. (2010). Note: This data is for illustrative purposes
and does not represent Tedalinab.

digraph "Tail_Flick_Test_Workflow" { graph [fontname = "Arial", fontsize = 12, labelloc="t",
label="Tail Flick Test Experimental Workflow", splines=ortho]; node [shape=box,
style="rounded,filled", fontname = "Arial", fontsize = 10, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [fontname = "Arial", fontsize = 9, color="#5F6368"];

Start [label="Start"]; Restrain [label="Gently Restrain Mouse"]; Baseline [label="Measure
Baseline Tail Flick Latency"]; Drug_Admin [label="Administer Tedalinab or Vehicle"]; Wait
[label="Wait for Predetermined Time"]; Post_Treatment [label="Measure Post-Treatment Tail
Flick Latency"]; Data_Analysis [label="Calculate % MPE"]; End [label="End"];

Start -> Restrain; Restrain -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Wait; Wait ->
Post_Treatment; Post_Treatment -> Data_Analysis; Data_Analysis -> End; }

Figure 3: Workflow for the Tail Flick Test.

Von Frey Test (Mechanical Allodynia)

The von Frey test is used to assess mechanical allodynia, which is a painful response to a
normally non-painful stimulus. This is particularly relevant for neuropathic pain models.

Experimental Protocol:

o Apparatus: A set of calibrated von Frey filaments of varying stiffness or an electronic von
Frey apparatus. The mice are placed on an elevated mesh platform allowing access to the
plantar surface of their paws.
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e Acclimation: Place mice in individual chambers on the mesh platform and allow them to
acclimate for at least 30-60 minutes.

o Baseline Threshold: Apply von Frey filaments to the mid-plantar surface of the hind paw with
increasing force until the filament bends. A positive response is a sharp withdrawal, flinching,
or licking of the paw. The 50% withdrawal threshold can be determined using the up-down
method.

e Drug Administration: Administer Tedalinab or vehicle.

o Post-treatment Threshold: Measure the paw withdrawal threshold at specified times after
drug administration.

o Data Analysis: The analgesic effect is measured as an increase in the paw withdrawal
threshold (in grams).

Data Presentation (Representative Data for a Selective CB2 Agonist):

The following table presents representative data for the selective CB2 agonist COR167 in a
spared nerve injury (SNI) model of neuropathic pain, as specific data for Tedalinab was not

available.
Paw Withdrawal Threshold
Treatment Group Dose (mg/kg, p.o.) .
(g) = SEM (Ipsilateral Paw)
Vehicle - 0.45+0.08
COR167 3 0.52+0.11
COR167 10 1.15+0.23
COR167 30 0.98 £ 0.19

*p < 0.05 compared to vehicle. Data adapted from a study by Ruda-Kucerova et al. (2023).
Note: This data is for illustrative purposes and does not represent Tedalinab.

digraph "Von_Frey Test Workflow" { graph [fonthname = "Arial", fontsize = 12, labelloc="t",
label="Von Frey Test Experimental Workflow", splines=ortho]; node [shape=box,
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style="rounded,filled", fontname = "Arial", fontsize = 10, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [fontname = "Arial", fontsize = 9, color="#5F6368"];

Start [label="Start"]; Acclimation [label="Acclimate Mouse on Mesh Platform"]; Baseline
[label="Determine Baseline 50% Paw Withdrawal Threshold"]; Drug_Admin [label="Administer
Tedalinab or Vehicle"]; Wait [label="Wait for Predetermined Time"]; Post_Treatment
[label="Determine Post-Treatment Paw Withdrawal Threshold"]; Data_Analysis
[label="Compare Thresholds"]; End [label="End"];

Start -> Acclimation; Acclimation -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Wait;
Wait -> Post_Treatment; Post_Treatment -> Data_Analysis; Data_Analysis -> End; }

Figure 4: Workflow for the Von Frey Test.

Formalin Test (Inflammatory Pain)

The formalin test induces a biphasic pain response and is a model of persistent inflammatory
pain.

Experimental Protocol:
o Apparatus: A transparent observation chamber.

o Acclimation: Place the mouse in the observation chamber for at least 30 minutes to
acclimate.

o Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline, 20 pl) into the
plantar surface of one hind paw.

o Observation: Immediately after injection, observe the mouse and record the total time spent
licking or biting the injected paw. The observation period is typically divided into two phases:

o Phase 1 (Neurogenic pain): 0-5 minutes post-injection.
o Phase 2 (Inflammatory pain): 15-40 minutes post-injection.

e Drug Administration: Administer Tedalinab or vehicle prior to the formalin injection at a
predetermined time.
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o Data Analysis: The analgesic effect is measured as a reduction in the time spent
licking/biting in each phase.

Data Presentation (Representative Data for a Selective CB2 Agonist):

The following table presents representative data for the selective CB2 agonist beta-
caryophyllene, as specific data for Tedalinab was not available.

Phase 1 Licking Phase 2 Licking
Treatment Group Dose (mg/kg, p.o.) . .

Time (s) + SEM Time (s) + SEM
Vehicle - 55.2+6.8 120.5+15.3
Beta-caryophyllene 5 52.1+7.2 75.4 +10.1*
Beta-caryophyllene 10 48.9+6.5 50.2 £ 8.7**

*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from a study by Klauke et al. (2014).
Note: This data is for illustrative purposes and does not represent Tedalinab.

digraph "Formalin_Test_Workflow" { graph [fontname = "Arial", fontsize = 12, labelloc="t",
label="Formalin Test Experimental Workflow", splines=ortho]; node [shape=Dbox,
style="rounded,filled", fontname = "Arial", fontsize = 10, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [fontname = "Arial", fontsize = 9, color="#5F6368"];

Start [label="Start"]; Drug_Admin [label="Administer Tedalinab or Vehicle"]; Wait [label="Wait
for Predetermined Time"]; Acclimation [label="Acclimate Mouse in Observation Chamber"];
Formalin_Injection [label="Inject Formalin into Hind Paw"]; Observation [label="Observe and
Record Licking/Biting Time"]; Data_Analysis [label="Analyze Phase 1 and Phase 2 Data"]; End
[label="End"];

Start -> Drug_Admin; Drug_Admin -> Wait; Wait -> Acclimation; Acclimation ->
Formalin_Injection; Formalin_Injection -> Observation; Observation -> Data_Analysis;
Data_Analysis -> End; }

Figure 5: Workflow for the Formalin Test.

Conclusion
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The behavioral tests described provide a robust framework for evaluating the analgesic
potential of Tedalinab in mice. By assessing its effects on thermal, mechanical, and
inflammatory pain, researchers can gain a comprehensive understanding of its analgesic
profile. While specific data for Tedalinab is needed, the provided protocols and representative
data for other selective CB2 agonists offer a valuable guide for conducting and interpreting
these crucial preclinical studies. The elucidation of Tedalinab's efficacy in these models will be
instrumental in its continued development as a novel, non-psychotropic analgesic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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